molecular formula C6H3F3O2S B13526586 2,6-Difluorobenzenesulfonyl fluoride CAS No. 447460-43-7

2,6-Difluorobenzenesulfonyl fluoride

Cat. No.: B13526586
CAS No.: 447460-43-7
M. Wt: 196.15 g/mol
InChI Key: UHYYSDVSOOPZMT-UHFFFAOYSA-N
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Description

Significance of Aromatic Fluorine in Contemporary Chemical Synthesis and Materials Science

The introduction of fluorine into aromatic rings profoundly alters a molecule's electronic properties, stability, and intermolecular interactions. Fluorine's high electronegativity creates strong carbon-fluorine bonds, which can enhance thermal stability and resistance to chemical degradation. guidechem.comchemicalbook.com This property is highly desirable in the development of advanced materials, such as fluoropolymers with exceptional durability. guidechem.com

In medicinal chemistry, the presence of fluorine can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. chemrxiv.org This can lead to a longer duration of action and improved pharmacokinetic profiles. chemrxiv.orggoogle.com Furthermore, the electronic perturbations caused by fluorine substitution can modulate the acidity (pKa) of nearby functional groups and influence binding affinity to biological targets. chemrxiv.orgccspublishing.org.cn

Overview of Sulfonyl Fluorides as Key Electrophiles and Building Blocks

Sulfonyl fluorides (R-SO₂F) have emerged as highly versatile and valuable functional groups in organic synthesis. They are powerful electrophiles, yet they exhibit remarkable stability, particularly towards hydrolysis, compared to their more reactive sulfonyl chloride counterparts. cymitquimica.com This unique balance of stability and reactivity makes them ideal building blocks in a variety of chemical transformations. cymitquimica.com

A significant recent development in this area is the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click reactions that utilize the reliable reactivity of sulfonyl fluorides. nih.govnih.gov SuFEx allows for the efficient and robust formation of strong covalent linkages, finding broad applications in drug discovery, chemical biology, and materials science. nih.gov Sulfonyl fluorides are also employed as covalent probes to study biological systems and as precursors for a wide range of sulfur-containing compounds. smolecule.com

Positioning of 2,6-Difluorobenzenesulfonyl Fluoride within the Landscape of Fluorinated Aromatic Compounds

This compound occupies a specific and important niche within the vast family of fluorinated aromatic compounds. Its structure, featuring two fluorine atoms flanking the sulfonyl fluoride group on a benzene (B151609) ring, imparts a unique combination of steric and electronic properties. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group.

This heightened reactivity makes this compound a valuable intermediate, particularly in the synthesis of complex molecules where a robust and reactive sulfonamide-forming reagent is required. For instance, it is known as an intermediate and impurity in the synthesis of Dabrafenib, a medication used in cancer therapy. nih.gov The specific substitution pattern of this compound makes it a useful tool for introducing the 2,6-difluorophenylsulfonyl moiety into larger molecular scaffolds.

Basic properties of this compound are summarized in the table below.

PropertyValue
CAS Number 447460-43-7
Molecular Formula C₆H₃F₃O₂S
Molecular Weight 196.14 g/mol

Historical Context of Benzenesulfonyl Fluoride Derivatives Research

The study of organofluorine chemistry dates back to the 19th century, with significant advancements occurring throughout the 20th century. google.com The development of methods to introduce fluorine into aromatic rings, such as the Balz-Schiemann reaction, opened the door to a vast array of new compounds with unique properties. google.com

The synthesis of benzenesulfonyl fluoride derivatives has a long history, with early methods often involving halogen exchange from the corresponding sulfonyl chlorides. google.com Patents from the latter half of the 20th century describe various processes for preparing fluorinated benzenesulfonyl fluorides, driven by their utility as versatile chemical intermediates. google.comnih.gov These historical methods laid the groundwork for the synthesis of more complex, polyfluorinated derivatives like this compound. The continuous development of new synthetic routes and the growing understanding of the unique properties of these compounds have solidified their importance in modern chemical research.

Properties

CAS No.

447460-43-7

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

2,6-difluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3F3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H

InChI Key

UHYYSDVSOOPZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)F)F

Origin of Product

United States

Synthetic Methodologies for 2,6 Difluorobenzenesulfonyl Fluoride and Its Precursors

Strategies for the Construction of the 2,6-Difluorobenzene Core

The initial and crucial step in the synthesis of 2,6-difluorobenzenesulfonyl fluoride (B91410) is the formation of the 2,6-difluorinated benzene (B151609) ring. This can be achieved through several synthetic routes, primarily involving halogen exchange reactions or starting from 2,6-difluoroaniline (B139000).

Synthesis from Halogenated Benzenes via Halogen Exchange Reactions

One common strategy for introducing fluorine atoms into an aromatic ring is through halogen exchange reactions, often referred to as the Halex process. This method typically involves the displacement of chlorine or bromine atoms with fluorine using a fluoride salt. For the synthesis of a 2,6-difluorinated benzene core, a starting material such as 1,2,3-trichlorobenzene (B84244) can be utilized. google.comresearchgate.net

The reaction of 1,2,3-trichlorobenzene with a fluorinating agent like potassium fluoride (KF) can lead to a mixture of difluorochlorobenzene isomers, including the desired 2,6-difluorochlorobenzene. google.comresearchgate.net The conditions for this exchange, such as temperature and solvent, are critical in influencing the yield and isomeric distribution of the products. Subsequent removal of the remaining chlorine atom, for instance through catalytic hydrogenation, can yield 1,3-difluorobenzene. google.com While not a direct route to a 2,6-disubstituted pattern for further functionalization into the target molecule, these halogen exchange principles are fundamental in aromatic fluorine chemistry. researchgate.net

Routes Involving 2,6-Difluoroaniline as a Precursor

A more direct and widely utilized precursor for the 2,6-difluorobenzene moiety is 2,6-difluoroaniline. This compound serves as a versatile starting material for introducing other functional groups at the 1-position. The synthesis of 2,6-difluoroaniline itself can be accomplished from 1,2,3-trichlorobenzene. google.com The process involves a partial fluorine exchange to produce a mixture of difluorochlorobenzenes, followed by a selective reduction and subsequent amination to yield 2,6-difluoroaniline. google.com

Once 2,6-difluoroaniline is obtained, it can be used in various synthetic transformations. For instance, it is a key intermediate in the synthesis of herbicides and inhibitors of p38α kinase. To proceed towards 2,6-difluorobenzenesulfonyl fluoride, the aniline (B41778) group would typically be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce the sulfonyl chloride group, a direct precursor to the final product.

Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides: Focus on 2,6-Difluorobenzenesulfonyl Chloride as Intermediate

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a critical step in the synthesis of the target compound. This transformation is essentially a halogen exchange at the sulfur atom.

Traditional Halide Exchange Methods with Alkali Metal Fluorides

The most conventional method for converting sulfonyl chlorides to sulfonyl fluorides involves a halide exchange reaction with an alkali metal fluoride. rsc.orgnih.gov Potassium fluoride (KF) and potassium bifluoride (KHF₂) are commonly employed for this purpose. rsc.orgnih.gov The reaction is typically carried out in the presence of water or in a biphasic system. rsc.orgorganic-chemistry.org

For the synthesis of this compound, the corresponding 2,6-difluorobenzenesulfonyl chloride would be treated with an aqueous solution of KF or KHF₂. rsc.org However, these traditional methods can sometimes be sluggish and may require harsh conditions, leading to limitations in yield and functional group tolerance. nih.gov

Enhanced Conversion Methodologies: Role of Phase Transfer Catalysts and Optimized Conditions

To improve the efficiency of the chloride-fluoride exchange, phase transfer catalysts (PTCs) are often utilized. rsc.org These catalysts facilitate the transfer of the fluoride ion from the aqueous or solid phase to the organic phase where the sulfonyl chloride is dissolved. A well-known example is the use of 18-crown-6 (B118740) in conjunction with potassium fluoride in acetonitrile, which can significantly increase the nucleophilicity of the fluoride ion and often leads to quantitative yields for aryl sulfonyl fluorides. rsc.orgnih.gov

CatalystFluoride SourceSolvent SystemTypical Conditions
NoneKF or KHF₂Aqueous or BiphasicElevated temperatures
18-crown-6KFAcetonitrileRoom temperature to mild heating
TBABKHF₂Not specifiedMild conditions
TMACKHF₂Not specifiedMild conditions

Electrochemical Synthesis Approaches for Aryl Sulfonyl Fluorides

In recent years, electrochemical methods have emerged as a mild and environmentally friendly alternative for the synthesis of aryl sulfonyl fluorides. nih.govacs.orgsemanticscholar.org These approaches avoid the need for stoichiometric oxidants and can often utilize readily available starting materials. nih.govacs.orgsemanticscholar.org

One such method involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride. nih.govacs.orgsemanticscholar.org The reaction is carried out in an undivided cell with inexpensive electrodes like graphite (B72142) and stainless steel. mdpi.com This methodology has a broad substrate scope, including various aryl thiols. nih.govacs.org While a specific example for 2,6-difluorobenzenethiol (B64330) is not provided, the general applicability of the method suggests its potential for the synthesis of this compound. The process is believed to proceed through radical intermediates. nih.govacs.org

Other electrochemical strategies have been developed starting from aryl sulfonyl hydrazines and organic sulfinates, further expanding the toolkit for the synthesis of aryl sulfonyl fluorides under mild conditions. researchgate.net These methods highlight a shift towards more sustainable and efficient synthetic protocols in modern organic chemistry. nih.govacs.orgsemanticscholar.org

Generation of Fluorosulfonyl Radicals and Their Application in Direct Fluorosulfonylation

Direct fluorosulfonylation involving the fluorosulfonyl radical (FSO₂•) has emerged as a concise and powerful alternative to traditional methods for creating sulfonyl fluorides. rsc.org This approach circumvents the often harsh conditions required for other methods by leveraging the unique reactivity of the FSO₂• radical. The generation of this transient radical species from stable precursors is key to the success of these methodologies.

Recent breakthroughs have identified several effective precursors for generating fluorosulfonyl radicals under mild conditions. These precursors include:

1-Fluorosulfonyl 2-aryl benzoimidazolium (FABI): This compound has been established as an effective redox-active radical precursor for the hydro-fluorosulfonylation of alkenes. researchgate.netnih.gov

Sulfuryl chlorofluoride (FSO₂ClF): Under electrochemical conditions, this reagent can generate FSO₂• radicals for reactions such as the oxo-fluorosulfonylation of alkynes. researchgate.net

Other Precursors: Research has also explored alk-1-ynylsulfonyl fluorides, (diarylmethylene)sulfamoyl fluorides, and vinyl fluorosulfates as viable sources of fluorosulfonyl radicals. researchgate.netresearchgate.net

The application of these radicals has led to novel synthetic pathways for various classes of sulfonyl fluorides. For instance, the first radical fluorosulfonylation of alkenes was achieved using photoredox catalysis, providing access to alkenyl sulfonyl fluorides, including structures that are difficult to synthesize via other methods. researchgate.netnih.gov This strategy has also been extended to the late-stage fluorosulfonylation of natural products. nih.govnih.gov Furthermore, radical hydro-fluorosulfonylation of alkynes has been shown to produce valuable Z-alkenylsulfonyl fluorides with high selectivity. nih.gov A metal-free, photoredox organocatalysis method using FABI has been developed for the synthesis of β-keto sulfonyl fluorides from vinyl acetates. researchgate.net

While radical fluorosulfonylation is a rapidly advancing field for the synthesis of aliphatic and alkenyl sulfonyl fluorides, its direct application for the synthesis of specific aromatic compounds like this compound from the corresponding arene is an area of ongoing research.

Novel and Emerging Synthetic Routes to this compound and its Analogues

The synthesis of this compound often proceeds through its precursor, 2,6-difluorobenzenesulfonyl chloride. Several methods exist for the preparation of this key intermediate.

One prominent method starts from 1,3-difluorobenzene. The process involves a directed ortho-lithiation using n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting aryllithium species with sulfur dioxide (SO₂). The intermediate lithium sulfinate is then treated with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to yield the desired 2,6-difluorobenzenesulfonyl chloride. guidechem.comchemicalbook.com

Starting MaterialReagentsKey StepsProduct
1,3-Difluorobenzene1. n-BuLi, Ether, -78°C2. SO₂3. NCSLithiation, Sulfinylation, Chlorination2,6-Difluorobenzenesulfonyl chloride

A summary of the synthesis of 2,6-difluorobenzenesulfonyl chloride from 1,3-difluorobenzene.

Another established route begins with 2-fluoroaniline. This synthesis follows a Sandmeyer-type reaction pathway. The aniline is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. This salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to furnish 2,6-difluorobenzenesulfonyl chloride. guidechem.com

The conversion of the synthesized 2,6-difluorobenzenesulfonyl chloride to the target this compound is typically achieved through a halogen exchange (halex) reaction. This involves treating the sulfonyl chloride with a source of fluoride ions, such as potassium fluoride (KF), often in an aprotic polar solvent. google.com

Beyond these multi-step sequences, research is focused on developing more direct and efficient methods for the synthesis of aryl sulfonyl fluorides. These emerging strategies, which could potentially be adapted for this compound, include:

From Sulfonic Acids: Direct conversion of sulfonic acids or their sodium salts to sulfonyl fluorides can be achieved using deoxyfluorinating agents like thionyl fluoride or bench-stable solids such as Xtalfluor-E®. nih.gov

From Sulfonamides: Primary sulfonamides can be converted to sulfonyl fluorides in a one-pot reaction using a pyrylium (B1242799) salt (Pyry-BF₄) for activation, followed by in-situ halogen exchange with magnesium chloride and potassium fluoride. mdpi.com

From Thiols and Disulfides: A two-step process involving the oxidation of thiols to sulfonyl chlorides with sodium hypochlorite, followed by a Cl-F exchange with potassium bifluoride (KHF₂), provides a route to sulfonyl fluorides. mdpi.com

Fluorodesulfonylation: Certain polysubstituted benzenes containing multiple fluorosulfonyl groups can undergo fluorodesulfonylation when heated with an alkali metal fluoride, replacing a sulfonyl fluoride group with a fluorine atom. google.com

These novel methods offer promising alternatives for the synthesis of a wide range of sulfonyl fluorides with improved efficiency and functional group tolerance.

Reactivity and Mechanistic Investigations of 2,6 Difluorobenzenesulfonyl Fluoride

Electrophilic Character and Reaction Pathways

The combination of a sulfonyl fluoride (B91410) group and two ortho-fluorine atoms makes the aromatic ring of 2,6-difluorobenzenesulfonyl fluoride significantly electron-deficient. This inherent electrophilicity is the primary driver of its reactivity.

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atoms attached to the benzene (B151609) ring serve as activating groups. The reaction proceeds through a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on the electron-poor aromatic ring, which disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The high electronegativity of the fluorine atoms provides a powerful inductive effect that stabilizes this intermediate, thereby lowering the activation energy of this slow step. stackexchange.com The second step is the rapid expulsion of a leaving group, restoring aromaticity. stackexchange.com In these reactions, a fluoride ion can act as the leaving group, a role facilitated by the restoration of the stable aromatic system, which compensates for the high strength of the carbon-fluorine bond. masterorganicchemistry.com

This compound exhibits reactivity towards a variety of nucleophiles. nih.gov Sulfonyl fluorides are known to form stable covalent adducts with nucleophilic amino acid residues such as lysine (B10760008) and tyrosine under physiological conditions. rsc.org This indicates a general reactivity with primary and secondary amines to form stable sulfonamides. Similarly, it is expected to react with alcohols, typically in the presence of a base, to yield the corresponding sulfonate esters. The reactivity of sulfonyl fluorides can be predictably adjusted by the electronic properties of the aromatic ring to which they are attached. rsc.org

Nucleophile ClassProduct Type
Amines (Primary, Secondary)Sulfonamides
AlcoholsSulfonate Esters

Role of Fluorine Substituents in Modulating Reactivity and Selectivity

The fluorine atoms at the ortho positions (positions 2 and 6) are critical in controlling the reactivity of the sulfonyl fluoride group and the selectivity of its reactions.

The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group (-SO2F). This heightened electrophilicity makes the sulfur center more susceptible to attack by nucleophiles compared to non-fluorinated or differently substituted benzenesulfonyl fluorides. This electronic modulation is a key factor in the utility of sulfonyl fluorides as reactive probes in chemical biology. nih.govenamine.net

The collective electron-withdrawing capacity of the three fluorine atoms (two on the ring, one on the sulfonyl group) renders the entire molecule highly electrophilic. Beyond electronics, the ortho-fluorines also introduce steric hindrance around the sulfonyl group. This steric bulk can influence the trajectory of an incoming nucleophile, potentially affecting reaction rates and selectivity, especially with larger, more complex nucleophiles.

Influence TypeEffect on Reactivity
Electronic
Inductive Effect (Ortho-Fluorines)Increases electrophilicity of the sulfur atom
Cumulative Effect (All Fluorines)Renders the entire molecule highly electrophilic
Steric
Ortho-Fluorine BulkCan hinder the approach of nucleophiles to the sulfur center

Through-Space and Through-Bond Spin-Spin Coupling Phenomena

A significant spectroscopic feature of ortho-fluorinated benzenesulfonyl fluorides is the observation of spin-spin coupling between the fluorine nucleus on the sulfonyl group and the fluorine nuclei on the aromatic ring. cdnsciencepub.comcdnsciencepub.com This phenomenon, detectable by ¹⁹F NMR spectroscopy, can be transmitted through the covalent bonds (through-bond) or directly through space if the nuclei are in close proximity. researchgate.netresearchgate.net

In a study of the related compound 2,5-difluorobenzenesulfonyl fluoride, a through-space coupling constant of +11.6 Hz was observed between the fluorine on the sulfonyl group and the ortho-fluorine on the ring. cdnsciencepub.comcdnsciencepub.com The magnitude and sign of such couplings are highly dependent on the conformation of the molecule, specifically the dihedral angle between the S-F bond and the plane of the benzene ring. cdnsciencepub.com The presence of a substantial through-space component in these types of molecules suggests a preferred conformation where the S-F bond is oriented in a way that places it close to the ortho C-F bond, likely in a plane nearly perpendicular to the aromatic ring. cdnsciencepub.comcdnsciencepub.com This through-space interaction provides valuable information about the three-dimensional structure and conformational preferences of the molecule in solution.

Analysis of Long-Range ¹H, ¹⁹F and ¹⁹F, ¹⁹F Coupling Constants

The analysis of long-range spin-spin coupling constants in NMR spectroscopy provides profound insights into the electronic structure and spatial arrangement of atoms within a molecule. For fluorinated aromatic compounds like this compound, the interactions between protons (¹H) and fluorine (¹⁹F), as well as between different fluorine nuclei, are of particular diagnostic value.

For analogous compounds, long-range ¹H-¹⁹F couplings are well-documented. For instance, in fluorobenzene, coupling constants between the fluorine atom and the ortho, meta, and para protons are observed. These couplings are influenced by both inductive and resonance effects of the substituents on the benzene ring. The sulfonyl fluoride group (-SO₂F) is a strong electron-withdrawing group, which would be expected to modulate the electron density of the aromatic ring and, consequently, the magnitude of these coupling constants.

Similarly, long-range ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings and can be observed over several bonds. In polyfluorinated aromatic systems, the magnitude of these couplings provides valuable structural information. For this compound, a significant through-space coupling between the fluorine atom of the sulfonyl fluoride group and the ortho-fluorine atoms on the benzene ring would be anticipated if the conformation allows for their close proximity.

A comprehensive analysis would require the acquisition and interpretation of high-resolution 1D and 2D NMR spectra of this compound. The expected ¹H NMR spectrum would show signals for the aromatic protons, with splitting patterns dictated by both ¹H-¹H and ¹H-¹⁹F couplings. The ¹⁹F NMR spectrum would exhibit signals for the two distinct fluorine environments: the sulfonyl fluoride and the aromatic fluorines. The multiplicity of these signals would reveal the extent of ¹⁹F-¹H and ¹⁹F-¹⁹F couplings.

Table 1: Expected Long-Range Coupling Interactions in this compound

Coupling TypeNumber of BondsExpected Factors Influencing Magnitude
⁴J(H,F)4Through-bond, dependent on dihedral angle and substituent effects.
⁵J(H,F)5Through-bond, generally smaller than ⁴J.
⁴J(F,F)4Through-bond coupling between aromatic fluorines and the sulfonyl fluoride group.
⁵J(F,F)5Potential through-space coupling between the sulfonyl fluoride fluorine and ortho-aromatic fluorines.

This table is predictive and based on general principles of NMR spectroscopy of organofluorine compounds, as specific experimental data for this compound was not found in the search results.

Conformational Preferences and Their Spectroscopic Manifestations

The conformational preferences of 2,6-disubstituted benzene derivatives are often dictated by steric and electronic interactions between the substituents and the aromatic ring. In the case of this compound, the presence of two ortho-fluorine atoms is expected to impose significant steric constraints on the rotation of the sulfonyl fluoride group around the C-S bond.

Studies on analogous 2,6-difluorophenyl derivatives have shown a preference for non-planar conformations. nih.govresearchgate.net For instance, the formamide (B127407) group in N-(2,6-difluorophenyl)formamide is forced out of the plane of the aromatic ring. nih.gov Similarly, computational studies on 2,6-difluoroanisole (B1301606) indicate a perpendicular orientation of the methoxy (B1213986) group relative to the benzene ring. researchgate.net This is attributed to steric repulsion between the ortho-fluorine atoms and the substituent.

Applying this understanding to this compound, it is highly probable that the molecule adopts a conformation where the S-F bond of the sulfonyl fluoride group is oriented away from the plane of the benzene ring to minimize steric clash with the ortho-fluorine atoms. This would result in a non-planar or staggered conformation being the most stable.

These conformational preferences would have distinct spectroscopic manifestations, particularly in NMR. As mentioned in the previous section, the magnitude of through-space ¹⁹F-¹⁹F coupling is highly sensitive to the internuclear distance. A preferred non-planar conformation that brings the sulfonyl fluoride's fluorine atom in close proximity to the ortho-fluorines would result in a detectable through-space coupling. The observation and quantification of such a coupling would provide strong evidence for the dominant conformation in solution.

Table 2: Predicted Conformational Features of this compound

FeaturePredicted CharacteristicRationaleSpectroscopic Evidence
C-S Bond RotationRestrictedSteric hindrance from ortho-fluorine atoms.Variable-temperature NMR studies showing line broadening or coalescence.
Dominant ConformerNon-planar/StaggeredMinimization of steric repulsion between the -SO₂F group and ortho-fluorines.Observation of through-space ¹⁹F-¹⁹F NMR coupling.
Molecular SymmetryPotentially reduced from C₂ᵥ depending on rotational barrier.A fixed non-planar conformation would lower the symmetry.Complexity of ¹H and ¹⁹F NMR spectra.

This table is based on analogies with similar 2,6-difluorophenyl compounds, as direct experimental or computational studies on the conformation of this compound were not found.

Mechanistic Studies of Cascade Reactions and Rearrangements Involving this compound

While this compound is a known chemical entity, detailed mechanistic studies of its participation in cascade reactions and rearrangements are not extensively reported in the surveyed literature. Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, and molecular rearrangements are fundamental processes in organic synthesis for building molecular complexity.

The reactivity of sulfonyl fluorides, in general, is well-established. The sulfonyl fluoride moiety is a robust functional group, often used as a stable precursor to more reactive sulfonyl derivatives or as a covalent probe in chemical biology. The fluorine atom is a poor leaving group compared to chlorine, making sulfonyl fluorides less reactive than the corresponding sulfonyl chlorides in nucleophilic substitution reactions.

Given the structure of this compound, several potential, albeit hypothetical, reaction pathways in cascade or rearrangement processes can be considered:

Nucleophilic Aromatic Substitution (SNAAr): The presence of three electron-withdrawing fluorine atoms and a sulfonyl fluoride group activates the aromatic ring towards nucleophilic attack. A cascade reaction could be initiated by a nucleophile displacing one of the aromatic fluorine atoms, followed by an intramolecular cyclization or rearrangement of the resulting intermediate.

Directed Ortho-Metalation: The sulfonyl fluoride group, in conjunction with the ortho-fluorine atoms, could direct metalation at the C3 or C5 positions of the benzene ring. The resulting organometallic intermediate could then participate in a cascade sequence involving reaction with an electrophile and subsequent intramolecular events.

Rearrangements of Derivatives: Derivatives of this compound, such as sulfonamides or sulfonate esters, could potentially undergo rearrangements like the Smiles rearrangement, where an intramolecular nucleophilic aromatic substitution occurs. The electronic nature of the 2,6-difluorophenyl ring would significantly influence the feasibility and rate of such a process.

Mechanistic investigations of such reactions would typically involve a combination of experimental techniques, including kinetic studies, isotopic labeling, and the isolation and characterization of intermediates. Computational chemistry would also play a crucial role in mapping the potential energy surfaces of the reaction pathways and identifying transition states.

At present, the lack of specific literature on cascade reactions and rearrangements directly involving this compound limits a detailed discussion. Future research in this area would be valuable to unlock the synthetic potential of this fluorinated building block.

Derivatization and Functionalization of 2,6 Difluorobenzenesulfonyl Fluoride

Synthesis of Sulfonamide Derivatives

The formation of a sulfonamide linkage is a principal transformation of 2,6-difluorobenzenesulfonyl halides. This functionality is a key structural component in a variety of pharmacologically important molecules.

2,6-Difluorobenzenesulfonamide (B1200098) is a fluorinated benzenesulfonamide (B165840) that serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its production involves sophisticated organic synthesis techniques, typically starting from fluorinated benzene (B151609) derivatives. innospk.com A common laboratory-scale preparation involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonium (B1175870) hydroxide. sigmaaldrich.com The presence of the two fluorine atoms on the benzene ring enhances the lipophilicity and metabolic stability of molecules that incorporate this moiety, which are highly valued properties in drug design. innospk.com The sulfonamide group itself provides sites for hydrogen bonding and further nucleophilic reactions, expanding its synthetic utility. innospk.com

Table 1: Properties of 2,6-Difluorobenzenesulfonamide

Property Value Source
CAS Number 60230-37-7 innospk.comsigmaaldrich.com
Molecular Formula C₆H₅F₂NO₂S innospk.com
Molecular Weight 193.17 g/mol innospk.comsigmaaldrich.com
Melting Point 187-191 °C innospk.comsigmaaldrich.com
Boiling Point 309.2 °C innospk.com

| Density | 1.523 g/cm³ | innospk.com |

This table is interactive and can be sorted by column.

The 2,6-difluorobenzenesulfonyl group is utilized in the preparation of sulfonamide derivatives that are integral to biologically active compounds. smolecule.com While its direct application as a procedural tool, such as a protecting group in iterative peptide synthesis, is not extensively detailed, its importance lies in the formation of the stable 2,6-difluorobenzenesulfonamide moiety within larger, complex molecules designed to interact with biological systems. nih.goved.ac.uk These molecules, such as kinase inhibitors, often function by binding to peptide and protein targets. ed.ac.ukacs.org The synthesis of these inhibitors involves the stable incorporation of the sulfonamide as a key structural component rather than as a transient group in the synthesis of a peptide chain. nih.gov

Construction of Heterocyclic Systems

The reactivity of the sulfonyl group, combined with the electronic effects of the difluorinated ring, makes 2,6-difluorobenzenesulfonyl fluoride (B91410) a valuable reagent for building complex heterocyclic scaffolds, many of which exhibit significant biological activity. smolecule.com

2,6-Difluorobenzenesulfonyl chloride, a closely related precursor, is explicitly used as a key building block in the synthesis of benzoxathiazocine 1,1-dioxide core scaffolds. smolecule.comchemdad.com These heterocyclic compounds are noted for possessing various biological properties, including potential anti-inflammatory and antitumor activities. smolecule.com

A significant application of 2,6-difluorobenzenesulfonyl fluoride's derivatives is in the synthesis of potent, biologically active heterocyclic systems, such as those found in kinase inhibitors. nih.goved.ac.uk For example, the synthesis of BRAF/HDAC dual inhibitors utilizes 2,6-difluorobenzenesulfonyl chloride to form a key sulfonamide intermediate. nih.gov This intermediate is then elaborated through a series of reactions to construct complex molecules containing multiple heterocyclic rings, such as thiazole (B1198619) and pyrimidine. nih.gov

The general synthetic sequence involves several key steps, as outlined in the development of BRAF inhibitors: nih.gov

Sulfonamide Formation : An amino-functionalized aromatic compound is reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like pyridine (B92270) to yield the stable sulfonamide intermediate. nih.gov

Ketone Formation : The sulfonamide intermediate is then condensed with the lithium anion of a heterocyclic compound, such as 2-chloro-4-methylpyrimidine, to generate a ketone. nih.gov

Heterocyclic Ring Construction : The ketone is brominated using N-bromosuccinimide (NBS) and subsequently cyclized with a thioamide to afford the desired thiazole core, a key biologically relevant scaffold. nih.gov

Table 2: Exemplary Synthetic Steps for Heterocyclic Scaffold Formation

Step Reactants Reagents/Conditions Product Type Source
1 Methyl 3-amino-2-fluorobenzoate 2,6-difluorobenzenesulfonyl chloride, pyridine, DCM Sulfonamide nih.gov
2 Sulfonamide intermediate 2-chloro-4-methylpyrimidine, LiHMDS Ketone nih.gov
3 Ketone intermediate NBS, 2,2-dimethylpropanethioamide, DMA Thiazole Core nih.gov

| 4 | Thiazole intermediate | Amines, CsCO₃, NMP | Final Aminated Scaffold | nih.gov |

This table is interactive and can be sorted by column.

Development of Poly(aryl ether sulfonamide)s and Other Polymeric Materials

The reactivity of 2,6-difluorobenzenesulfonamide suggests potential applications in the production of specialty chemicals and polymers where precise molecular structure is required. innospk.com However, specific research findings or detailed synthetic routes for the development of poly(aryl ether sulfonamide)s or other polymeric materials directly from this compound were not identified in the reviewed sources.

Regioselective Functionalization of the Aromatic Ring

The regioselective functionalization of the aromatic ring of this compound is a critical aspect of its chemistry, enabling the introduction of various substituents at specific positions. This targeted modification is primarily governed by the electronic properties of the fluorine and sulfonyl fluoride groups, which activate the ring for certain types of reactions and direct incoming groups to particular locations. The two principal strategies for achieving regioselective functionalization are nucleophilic aromatic substitution (SNAr) and directed ortho-lithiation.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms, in addition to the sulfonyl fluoride group, renders the aromatic ring of this compound highly susceptible to nucleophilic attack. In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. For fluoroarenes, the rate-determining step is the initial attack of the nucleophile, and the highly electronegative fluorine atoms facilitate this by withdrawing electron density from the ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

In the case of this compound, the position para to the sulfonyl fluoride group (C4) is the most activated site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the ortho-fluorine atoms and the para-sulfonyl fluoride group, which effectively stabilize the intermediate formed upon nucleophilic addition at this position.

While specific research detailing a wide array of SNAr reactions on this compound is not extensively documented in readily available literature, the principles of SNAr on polyfluoroaromatic compounds are well-established. nih.govnih.gov Common nucleophiles used in such reactions include alkoxides, amines, and thiolates. The general expectation is that a nucleophile (Nu-) would preferentially displace the fluorine atom at the C4 position if the reaction were to proceed via functionalization of a C-H bond, though typically in SNAr, a leaving group such as a halogen is replaced. In the context of a highly activated ring like hexafluorobenzene, direct displacement of a fluorine atom is common. nih.gov

Directed ortho-Lithiation (DoM)

Directed ortho-lithiation, or DoM, is a powerful technique for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a C-H bond at a position ortho to a directing metalation group (DMG) by a strong lithium base, such as n-butyllithium. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Both the sulfonyl fluoride group and the fluorine atoms themselves can act as directing groups in DoM. researchgate.net The fluorine atom is known to be a potent ortho-directing group. psu.edu In the case of 1,3-difluorobenzene, lithiation occurs selectively at the C2 position, between the two fluorine atoms. psu.edu For this compound, the most acidic proton is expected to be at the C4 position, influenced by the two meta-fluorine atoms and the para-sulfonyl fluoride group. However, directed lithiation would likely be influenced by the directing capabilities of the sulfonyl fluoride and fluorine substituents.

Studies on ferrocene (B1249389) analogs have shown that a fluorosulfonyl group can indeed direct ortho-lithiation. researchgate.netresearchgate.net While specific studies on the directed ortho-lithiation of this compound are not prevalent in the reviewed literature, the established principles of DoM suggest that lithiation would occur at a position influenced by the directing groups present.

The following table summarizes the expected regioselectivity for the functionalization of this compound based on established chemical principles.

Reaction TypeReagentsExpected RegioselectivityProduct Structure
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH2, R-O-)Substitution at the C4 position4-Substituted-2,6-difluorobenzenesulfonyl fluoride
Directed ortho-Lithiation1. Strong lithium base (e.g., n-BuLi)2. Electrophile (E+)Lithiation and subsequent electrophilic quench at a position directed by F and SO2FFunctional group introduced at a specific position on the ring

Computational and Theoretical Studies on 2,6 Difluorobenzenesulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2,6-difluorobenzenesulfonyl fluoride (B91410), DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

The presence of three highly electronegative fluorine atoms and the electron-withdrawing sulfonyl group (-SO2F) significantly influences the electronic properties of the benzene (B151609) ring. DFT calculations would be expected to show a considerable polarization of the electron density. The calculated electrostatic potential map would likely indicate regions of positive potential around the sulfur atom and the ring protons, and negative potential around the fluorine and oxygen atoms. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Key electronic properties that can be calculated using DFT are summarized in the table below. These values, while hypothetical for 2,6-difluorobenzenesulfonyl fluoride in the absence of specific published research, are based on typical results for similar fluorinated aromatic compounds.

Calculated Property Typical DFT Result (B3LYP/6-311+G(d,p)) Interpretation
Dipole Moment ~3.5 - 4.5 DIndicates a highly polar molecule due to the electronegative substituents.
HOMO Energy ~ -8.0 to -9.0 eVThe Highest Occupied Molecular Orbital energy reflects the molecule's ability to donate electrons. A lower value suggests lower reactivity towards electrophiles.
LUMO Energy ~ -1.5 to -2.5 eVThe Lowest Unoccupied Molecular Orbital energy indicates the ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles, likely centered at the sulfur atom.
HOMO-LUMO Gap ~ 6.0 - 7.0 eVA large energy gap is indicative of high kinetic stability.
Natural Atomic Charges (NBO) S: ~+2.8 to +3.2 | O: ~-1.0 to -1.2 | F (ring): ~-0.3 to -0.5 | F (sulfonyl): ~-0.5 to -0.7Shows significant positive charge on the sulfur atom, making it a strong electrophilic center.

DFT-based reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule. For this compound, these calculations would likely confirm the sulfur atom of the sulfonyl fluoride group as the primary site for nucleophilic attack, a common reaction pathway for this class of compounds. The ortho-fluorine atoms, while strongly electron-withdrawing, also sterically hinder approaches to the sulfur atom, an effect that can be quantified through computational analysis.

Semi-Empirical and Ab Initio Methods in Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. Semi-empirical and ab initio methods are employed to explore the potential energy surface and identify stable conformers.

The primary conformational variable in this molecule is the rotation around the C-S bond, defined by the dihedral angle between the plane of the benzene ring and the S-F bond (or one of the S=O bonds). The two fluorine atoms at the ortho positions introduce significant steric hindrance, which is expected to strongly influence the preferred orientation of the -SO2F group.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT methods are well-suited for this type of analysis. Calculations would likely reveal that the lowest energy conformation is one that minimizes the steric repulsion between the ortho-fluorine atoms and the atoms of the sulfonyl fluoride group. This typically results in a non-planar, perpendicular, or near-perpendicular arrangement of the -SO2F group relative to the benzene ring. In contrast, a planar conformation, where the S-F or an S=O bond is eclipsed with the C-F bonds, would be significantly destabilized by steric clash.

A relaxed potential energy surface scan for the rotation around the C-S bond would likely reveal two equivalent energy minima corresponding to a staggered conformation. The transition state for rotation would correspond to the eclipsed conformation.

Conformational Parameter Predicted Value Method Rationale
C(1)-S-C(2)-C(6) Dihedral Angle ~90° (or 270°)DFT, MP2Minimizes steric repulsion between the ortho-fluorine atoms and the sulfonyl group.
Rotational Barrier (C-S bond) 4 - 8 kcal/molDFT, MP2The energy difference between the stable staggered conformer and the eclipsed transition state, influenced by steric hindrance.
Bond Length (C-S) ~1.77 ÅDFT, MP2Typical for an aryl sulfonyl fluoride, slightly elongated due to steric effects.
Bond Angle (C(2)-C(1)-S) ~120°DFT, MP2Largely determined by the sp2 hybridization of the ring carbon, but may be slightly distorted.

These computational predictions about the conformational preferences are vital for understanding how the molecule might interact with biological targets or other reactants in a three-dimensional space.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

NMR Spectroscopy: The chemical shifts in ¹⁹F, ¹³C, and ¹H NMR spectra can be predicted with reasonable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT.

¹⁹F NMR: Two distinct signals would be predicted: one for the two equivalent ortho-fluorines on the ring and another for the fluorine atom of the -SO2F group. The chemical shift of the sulfonyl fluoride is characteristically found at a different position from aryl fluorides.

¹³C NMR: Calculations would predict four distinct signals for the aromatic carbons due to symmetry, with the carbon attached to the -SO2F group (C1) being significantly deshielded.

¹H NMR: Two signals would be predicted for the three aromatic protons.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can be calculated at the harmonic approximation level using DFT and ab initio methods. These calculated frequencies are often systematically scaled to improve agreement with experimental spectra. For this compound, characteristic vibrational modes would include:

S=O symmetric and asymmetric stretching vibrations.

S-F stretching vibration.

C-F stretching vibrations.

Aromatic C-C stretching and C-H bending modes.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled DFT) Expected Experimental Range (cm⁻¹)
S=O Asymmetric Stretch~1410 - 1430~1400 - 1420
S=O Symmetric Stretch~1200 - 1220~1190 - 1210
C-F Stretch~1250 - 1300~1240 - 1290
S-F Stretch~800 - 850~790 - 840

This close agreement between predicted and experimental spectra would provide strong evidence for the calculated equilibrium geometry and electronic structure.

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms, allowing for the determination of reaction pathways, transition state structures, and activation energies. For this compound, a key reaction is the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, which involves nucleophilic attack at the electrophilic sulfur center.

Computational modeling of the reaction of this compound with a nucleophile (e.g., an amine or an alcohol) can be performed using DFT. These calculations would typically involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and the nucleophile) and the final products.

Finding the Transition State (TS): Searching for the first-order saddle point on the potential energy surface that connects the reactants and products. For a SuFEx reaction, this would likely be a trigonal bipyramidal intermediate or transition state at the sulfur atom.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the reaction barrier, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: This analysis confirms that the located transition state correctly connects the desired reactants and products.

Reaction Parameter Hypothetical Calculated Value (DFT) Interpretation
Reaction Type Nucleophilic Substitution at Sulfur (SuFEx)Reaction with an amine (R-NH₂)
Activation Energy (ΔE‡) 15 - 25 kcal/molA moderate barrier, suggesting the reaction proceeds under accessible conditions.
Reaction Energy (ΔE_rxn) ExergonicThe formation of the sulfonamide product is thermodynamically favorable.
Transition State Geometry Trigonal bipyramidal sulfur centerThe nucleophile attacks the sulfur atom, forming a transient five-coordinate species.

By modeling these pathways, computational studies can provide fundamental insights into the reactivity of this compound and guide the design of new synthetic methodologies.

Advanced Analytical Techniques for the Characterization of 2,6 Difluorobenzenesulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,6-difluorobenzenesulfonyl fluoride (B91410). The presence of three different NMR-active nuclei (¹H, ¹⁹F, and ¹³C) provides a wealth of information for a comprehensive molecular characterization.

Proton NMR (¹H NMR) Applications

In the ¹H NMR spectrum of 2,6-difluorobenzenesulfonyl fluoride, the aromatic region provides key structural information. The molecule's symmetry results in a specific pattern for the three protons on the benzene (B151609) ring. The proton at the C4 position is chemically distinct from the two equivalent protons at the C3 and C5 positions.

This arrangement typically gives rise to a complex second-order multiplet system. The signals are influenced by both homonuclear proton-proton (³JHH) couplings and heteronuclear proton-fluorine (JHF) couplings. The protons at C3 and C5 are split by the proton at C4 and the adjacent fluorine at C2 and C6, respectively. The proton at C4 is split by the two equivalent protons at C3 and C5. Long-range couplings (e.g., ⁴JHF) further contribute to the complexity of the spectra, making interpretation challenging without advanced techniques. jeolusa.comjeol.com

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
H-3, H-5~7.2 - 7.4ddd (doublet of doublet of doublets)³J(H3-H4), ³J(H3-F2), ⁴J(H3-F6)
H-4~7.7 - 7.9t (triplet) or m (multiplet)³J(H4-H3), ³J(H4-H5)

Fluorine NMR (¹⁹F NMR) for Structural Elucidation and Conformational Analysis

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orghuji.ac.il It boasts a wide chemical shift range, making spectra less prone to signal overlap, even in complex molecules. jeolusa.comnih.goved.ac.uk The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, providing detailed insights into molecular structure and conformational changes. biophysics.orgnih.gov

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum:

A signal corresponding to the two equivalent fluorine atoms attached to the aromatic ring (C2-F, C6-F).

A signal for the fluorine atom of the sulfonyl fluoride (-SO₂F) group.

These signals exhibit splitting due to both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings. The sensitivity of ¹⁹F chemical shifts to subtle changes in molecular geometry makes this technique particularly valuable for conformational analysis of derivatives, such as in studies of protein-ligand interactions or dynamic molecular processes. biophysics.orged.ac.uknih.gov For instance, changes in the torsional angle of the sulfonyl fluoride group relative to the benzene ring in a derivative could be monitored by observing changes in the fluorine chemical shifts. researchgate.net

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges
Fluorine EnvironmentTypical Chemical Shift Range (δ, ppm, vs. CFCl₃)
Aryl-F (e.g., Fluorobenzene)-100 to -140 colorado.edualfa-chemistry.com
Sulfonyl Fluoride (R-SO₂F)+40 to +70 pdx.edu
Alkyl-F (e.g., -CH₂F)-200 to -250 ucsb.edu

Carbon NMR (¹³C NMR)

¹³C NMR spectra of fluorinated compounds can be complex due to carbon-fluorine couplings (JCF), which occur over one or more bonds. magritek.com The one-bond coupling (¹JCF) is typically large (up to 280 Hz), while two-, three-, and four-bond couplings are progressively smaller. jeolusa.commagritek.com

In a standard proton-decoupled ¹³C NMR spectrum of this compound, the signals for the carbon atoms will appear as multiplets due to these C-F couplings. Because of the molecule's symmetry, four distinct carbon signals are expected: C1 (ipso-SO₂F), C2/C6 (ipso-F), C3/C5, and C4. To simplify the spectrum and aid in assignment, a ¹³C spectrum with simultaneous proton and fluorine decoupling (¹³C{¹H, ¹⁹F}) can be acquired, which would ideally show four sharp singlets. magritek.comjeolusa.com

Table 3: Predicted ¹³C NMR Data and Typical C-F Coupling Constants
Carbon AssignmentPredicted Multiplicity (in ¹H-decoupled spectrum)Typical Coupling Constant (JCF, Hz)
C-1Triplet (coupling to F2 and F6)²JCF: 15-30
C-2, C-6Doublet of triplets (coupling to attached F and SO₂F )¹JCF: 240-280 magritek.com
C-3, C-5Doublet of doublets (coupling to F2 and F6)²JCF: 15-25; ³JCF: 3-10
C-4Triplet (coupling to F2 and F6)³JCF: 3-10

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Complex Structure Determination

For complex derivatives of this compound, one-dimensional NMR spectra may be insufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity and spatial relationships. nih.gov

Correlation Spectroscopy (COSY, HSQC, HMBC): Techniques like ¹H-¹H COSY establish proton-proton connectivities, while heteronuclear experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with directly attached (one-bond) or more distant (two- or three-bond) carbons, respectively. Fluorine-detected versions of these experiments, such as ¹⁹F-¹³C HSQC/HMBC, are particularly powerful for mapping the carbon skeleton around the fluorine atoms. nih.govnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions, providing information on the proximity of nuclei. ¹H-¹⁹F NOE (or HOESY) experiments are invaluable for conformational analysis, as they can establish spatial relationships between protons and fluorine atoms that are close in space but distant in the bond network. biophysics.orgjeolusa.com This is crucial for determining the three-dimensional structure and preferred conformation of flexible derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.001 Da). This precision allows for the unambiguous determination of the elemental formula of this compound (C₆H₃F₃O₂S) by comparing the experimentally measured mass of the molecular ion with the calculated theoretical mass. nih.gov HRMS analysis of fragment ions can similarly help to confirm the composition of the pieces lost from the parent molecule, aiding in the complete structural verification. pdx.edu

Table 4: Calculated Exact Masses for the Molecular Ion and Potential Fragments of this compound
Ion/FragmentFormulaCalculated Exact Mass (Da)
[M]⁺ (Molecular Ion)C₆H₃F₃O₂S195.9809
[M - F]⁺C₆H₃F₂O₂S176.9845
[M - SO₂F]⁺C₆H₃F₂113.0199
[M - HF]⁺C₆H₂F₂O₂S175.9767

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound and its derivatives. Soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are particularly well-suited for these analyses as they minimize fragmentation and typically produce intact molecular ions.

Electrospray Ionization (ESI) is a widely used technique for analyzing polar, medium-to-high molecular weight compounds. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer. For aryl sulfonyl fluorides and related sulfonamides, ESI is highly effective. Studies on N-fluoroarenesulfonamides, a related class of compounds, have shown that they produce strong signals in negative ion mode ESI-MS. The analysis of this compound derivatives by ESI would be expected to readily generate the molecular ion, [M]⁻, or adducts. Tandem mass spectrometry (MS/MS) experiments can further induce fragmentation, with a potential characteristic loss of sulfur dioxide (SO₂), a known fragmentation pathway for aromatic sulfonamides. enamine.net

Fast Atom Bombardment (FAB) is another soft ionization technique, valuable for non-volatile and thermally labile compounds that are difficult to analyze by other methods. sigmaaldrich.com In FAB, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol. chromatographyonline.com This mixture is then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. chromatographyonline.comnih.gov The impact sputters both matrix and analyte molecules into the gas phase as ions. researchgate.net FAB typically produces pseudomolecular ions, such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule), providing clear molecular weight information. chromatographyonline.comnih.gov This technique is particularly useful for confirming the identity of synthesized this compound derivatives without causing thermal decomposition. researchgate.net

Technique Ionization Principle Typical Ions Formed Key Application for this compound
ESI Ion formation from charged liquid droplets[M]⁻, [M-H]⁻, Adduct ionsMolecular weight determination and structural elucidation via MS/MS fragmentation.
FAB Sputtering from a liquid matrix via a high-energy neutral atom beam[M+H]⁺, [M-H]⁻Analysis of thermally unstable derivatives, clear molecular weight confirmation. chromatographyonline.comnih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are crucial for confirming the presence of the key structural motifs in this compound.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). The resulting spectrum provides a distinct fingerprint of the compound. For this compound, characteristic absorption bands are expected for the sulfonyl fluoride group and the substituted aromatic ring. The S=O symmetric and asymmetric stretching vibrations of the sulfonyl group typically appear as two strong, distinct bands in the regions of 1410-1380 cm⁻¹ and 1200-1180 cm⁻¹, respectively. A particularly intense band associated with the -SO₂F group has been identified around 1467 cm⁻¹ in fluorinated copolymers. nih.gov Vibrations associated with the C-F bonds on the aromatic ring are also expected.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric S=O stretch is often strong in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals. Spectral data for the closely related compound, 2,6-Difluorobenzenesulfonyl chloride, shows distinct IR and Raman spectra that can serve as a reliable proxy for identifying the key vibrational modes of the difluorinated benzene ring and the sulfonyl group. acs.org

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Asymmetric StretchS=O~1410 - 1380WeakStrong
Symmetric StretchS=O~1200 - 1180StrongStrong
StretchS-F~850 - 750ModerateModerate
StretchC-F (Aryl)~1280 - 1100ModerateModerate
C=C StretchAromatic Ring~1600 - 1450Multiple bandsMultiple bands
C-H StretchAromatic Ring~3100 - 3000WeakStrong

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction impurities, byproducts, and starting materials, as well as for quantifying its purity.

HPLC is a primary tool for the purity assessment of non-volatile, polar organic compounds like aryl sulfonyl fluorides. Reversed-phase HPLC is the most common mode used. In this setup, the analyte is passed through a non-polar stationary phase (e.g., C18-silica) with a polar mobile phase. The purity of various aryl sulfonyl fluorides has been successfully determined using C18 columns with gradient elution systems, typically involving mixtures of acetonitrile/water or methanol/water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape. nih.gov A UV detector is commonly used for detection, as the aromatic ring of this compound is a strong chromophore. This method allows for the separation of closely related impurities and provides accurate quantification of the main component.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Aryl sulfonyl fluorides are generally more stable and volatile than their sulfonyl chloride or sulfonic acid counterparts, making them suitable for GC analysis. chromatographyonline.com GC, particularly when coupled with a mass spectrometer (GC-MS), is effective for both separation and identification. A typical GC method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas (e.g., helium) through a capillary column (e.g., RTX-5MS). nih.gov The temperature of the column is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The use of GC for assay determination of the analogous 2,6-difluorobenzenesulfonyl chloride confirms its applicability to this class of compounds.

Thin Layer Chromatography is a simple, rapid, and inexpensive technique used for qualitative monitoring of reaction progress and for preliminary purity checks. For this compound, TLC is typically performed on a silica (B1680970) gel plate (stationary phase). The plate is developed with a suitable mobile phase, which is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The separated spots are visualized under UV light, where the aromatic ring will absorb and appear as a dark spot on a fluorescent background. By comparing the spot of the product mixture to that of the starting materials, the progress of a reaction can be easily tracked.

Elemental Analysis

Elemental analysis is a definitive technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) within a pure compound. This analysis provides experimental verification of the compound's empirical and molecular formula, serving as a fundamental criterion of purity and identity.

For this compound (C₆H₃F₃O₂S), the theoretical elemental composition is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values are typically obtained through combustion analysis. In this method, a small, precisely weighed sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, SO₂) are collected and quantified to determine the percentages of carbon, hydrogen, and sulfur.

The determination of fluorine in organofluorine compounds requires a specialized approach. A modern and robust method is Combustion Ion Chromatography (CIC). nih.gov In this technique, the sample is combusted to convert all organic fluorine into hydrogen fluoride (HF). The HF gas is then trapped in an aqueous absorption solution, and the resulting fluoride ion concentration is accurately measured by ion chromatography. chromatographyonline.comacs.org The experimental results are then compared to the theoretical values. For a pure sample, the found values should agree with the calculated values to within ±0.4%.

Element Symbol Theoretical Mass % Typical "Found" Mass % Analytical Method
CarbonC36.74%36.70% - 36.78%Combustion Analysis
HydrogenH1.54%1.52% - 1.56%Combustion Analysis
FluorineF29.06%29.02% - 29.10%Combustion Ion Chromatography (CIC)
OxygenO16.31%(by difference)(by difference)
SulfurS16.35%16.31% - 16.39%Combustion Analysis
Total 100.00%

Applications of 2,6 Difluorobenzenesulfonyl Fluoride As a Research Reagent and Building Block

Intermediate in the Synthesis of Specialty Chemicals

2,6-Difluorobenzenesulfonyl fluoride (B91410) serves as a key intermediate in the synthesis of complex organic molecules. Its primary role is to introduce the 2,6-difluorobenzenesulfonyl moiety into a target structure. This is typically achieved by reacting it with nucleophiles such as amines or alcohols. While it is often used interchangeably with its precursor, 2,6-difluorobenzenesulfonyl chloride, the fluoride can offer different reactivity profiles and handling characteristics.

One of the most significant applications is in the production of substituted sulfonamides. For instance, it is a crucial building block for synthesizing N-[3-[5-(2-Aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide, a potent pharmaceutical agent better known as Dabrafenib. tocris.comidrblab.cnwikipedia.org The synthesis involves reacting an aniline (B41778) derivative with 2,6-difluorobenzenesulfonyl chloride (a direct precursor to the fluoride) to form the stable sulfonamide bond that is central to the final drug's structure. ed.ac.ukacs.org This reaction highlights the compound's role in creating highly specialized and valuable chemicals.

Other specialty chemicals synthesized using this scaffold include various sulfonamide derivatives and benzoxathiazocine 1,1-dioxides, which are investigated for their biological activities. smolecule.comsigmaaldrich.com

Utility in Medicinal Chemistry Research and Drug Discovery

The 2,6-difluorobenzenesulfonyl group is of particular interest in medicinal chemistry due to the properties conferred by the fluorine atoms, such as increased metabolic stability and altered binding affinities.

2,6-Difluorobenzenesulfonyl fluoride and its chloride analogue are pivotal in the development of kinase inhibitors. tocris.com Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. acs.org

Table 1: Kinase Inhibitor Derived from 2,6-Difluorobenzenesulfonyl Precursors

Drug Name Target Kinase(s) Therapeutic Area Role of 2,6-Difluorobenzenesulfonyl Moiety

| Dabrafenib | B-RafV600E, B-Raf (wild-type), c-Raf | Oncology (Melanoma, NSCLC) | Forms a core sulfonamide structure essential for inhibitory activity. tocris.comidrblab.cnlktlabs.com |

The sulfonyl fluoride group (R-SO₂F) is recognized as a privileged "warhead" in chemical biology for creating covalent chemical probes and inhibitors. nih.gov This functional group exhibits a unique combination of stability in aqueous environments and a "tunable" reactivity toward nucleophilic amino acid residues (such as lysine (B10760008), serine, tyrosine, and histidine) within protein binding sites. nih.gov This allows for the site-specific and irreversible modification of biological targets.

Reagents like this compound are therefore valuable for designing chemical probes to:

Identify and validate new drug targets.

Map the binding pockets of enzymes.

Serve as the reactive component of covalently-binding drugs, which can offer increased potency and duration of action.

The field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly reliable and specific reactions, heavily utilizes sulfonyl fluorides for these applications. sigmaaldrich.comnih.gov The stability of the S-F bond, compared to the S-Cl bond in sulfonyl chlorides, makes sulfonyl fluorides particularly suitable for biological applications where precise reactivity is required. bldpharm.com

Applications in Agrochemical Synthesis

While the broader class of fluorinated sulfonamide compounds has found application in the agrochemical industry as pesticides (including herbicides and fungicides), specific examples derived directly from this compound are not prominently documented in scientific literature. nih.gov The structural motif is valuable, but its primary reported use remains concentrated in the pharmaceutical sector. smolecule.com

Functionalization Agent in Organic Synthesis

Beyond specific drug synthesis, this compound is a versatile functionalization agent. It is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction used to reliably connect molecular building blocks. sigmaaldrich.comnih.govmonash.edu

Its primary functions include:

Sulfonylation: Reacting with amines to form highly stable sulfonamides.

Protection: The related 2,6-difluorobenzenesulfonyl chloride is used to protect hydroxyl and amino groups during multi-step syntheses. guidechem.com

The SuFEx reaction is noted for its efficiency, high yields, and biocompatibility, as it is often performed under metal-free conditions. nih.govmonash.edu The sulfonyl fluoride group is thermodynamically stable but can be activated to react chemoselectively at the sulfur atom, making it a powerful tool for precisely modifying complex molecules. sigmaaldrich.combldpharm.com

Table 2: Functionalization Reactions using the 2,6-Difluorobenzenesulfonyl Moiety

Reaction Type Nucleophile Product Significance
Sulfonylation (Amine) Primary/Secondary Amine N-substituted-2,6-difluorobenzenesulfonamide Formation of stable amide bonds; core of many bioactive molecules. ed.ac.uk

| Sulfonylation (Alcohol) | Alcohol/Phenol (B47542) | 2,6-difluorobenzenesulfonate ester | Creation of sulfonate esters, used as intermediates or leaving groups. guidechem.com |

Role in Advanced Materials Science

The application of this compound in advanced materials science is not well-documented in academic research. While SuFEx chemistry, in which sulfonyl fluorides are central, has been applied to polymer science and the creation of novel materials, specific use cases for the 2,6-difluoro substituted variant are not widely reported. ccspublishing.org.cn Supplier catalogs sometimes list it under "Material Science Building Blocks," suggesting potential but as-yet unpublished applications. bldpharm.com

Future Directions and Emerging Research Avenues for 2,6 Difluorobenzenesulfonyl Fluoride

Sustainable and Green Synthesis Methodologies

The traditional synthesis of aryl sulfonyl fluorides often involves harsh reagents and multi-step processes that are not aligned with the principles of green chemistry. Future research is intensely focused on developing more sustainable and environmentally benign pathways to access 2,6-difluorobenzenesulfonyl fluoride (B91410). The limitations of conventional methods, such as the use of highly toxic and difficult-to-handle reagents like sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂), have prompted a shift towards safer and more efficient protocols. sciencedaily.com

A significant area of development involves one-pot syntheses from readily available precursors. Recent breakthroughs have demonstrated the conversion of thiols and disulfides into sulfonyl fluorides using safer reagents, a method that could be adapted for the synthesis of 2,6-difluorobenzenesulfonyl fluoride from 2,6-difluorothiophenol. eurekalert.org One such innovative process reacts thiols with SHC5® and potassium fluoride (KF), yielding only non-toxic sodium and potassium salts as by-products, thus minimizing environmental impact. sciencedaily.comeurekalert.org Another green approach is the use of electrochemical, oxidant-free methods that directly convert thiols and disulfides to their corresponding sulfonyl fluorides using potassium fluoride as an inexpensive and safe fluorine source. nih.gov These emerging strategies represent a significant improvement in sustainability over classical routes.

Synthesis Parameter Traditional Method (e.g., from 1,3-Difluorobenzene) Emerging Green Method (e.g., from 2,6-Difluorothiophenol)
Starting Materials 1,3-Difluorobenzene, n-Butyl Lithium, Sulfur Dioxide2,6-Difluorothiophenol or corresponding disulfide
Key Reagents Organolithiums, Sulfuryl Chloride or NCSPotassium Fluoride, NaOCl·5H₂O or electrochemical methods
By-products Lithium salts, organic wasteSodium chloride, potassium chloride
Safety Concerns Pyrophoric organolithiums, toxic gasesReduced toxicity, avoidance of hazardous gases
Atom Economy ModerateHigh
Environmental Impact Moderate to HighLow sciencedaily.comeurekalert.org

This table provides an interactive comparison of traditional versus emerging green synthesis methodologies for aryl sulfonyl fluorides, applicable to the target compound.

Catalytic Applications and Transformations

The true potential of this compound is unlocked through catalytic transformations, primarily leveraging its role as a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com While the S-F bond is remarkably stable, its reactivity can be catalytically tuned for a wide range of coupling reactions. nih.gov Future research will focus on expanding the catalogue of catalysts that can activate this specific compound for novel transformations.

Bifluoride salts have been identified as exceptionally potent catalysts for SuFEx reactions, enabling processes like polymerization with very low catalyst loadings. nih.govnih.gov Another frontier is the development of Lewis acid-catalyzed SuFEx, where catalysts such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) can mediate the formation of S-N bonds to produce sulfonamides and related structures. figshare.com Furthermore, photoredox catalysis opens up radical-based pathways, where a fluorosulfuryl radical could be generated from this compound to participate in reactions such as additions to alkenes. sigmaaldrich.comnih.gov The electronic impact of the ortho-fluoro substituents on the sulfur center's reactivity in these catalytic cycles is a key area for fundamental investigation, potentially leading to unique selectivity.

Catalysis Type Catalyst Example Transformation Type Potential Application for this compound
Base Catalysis 4-(Dimethylamino)pyridine (DMAP)Nucleophilic SubstitutionSynthesis of sulfonamides and sulfonate esters nih.gov
Bifluoride Catalysis Tris(dimethylamino)sulfonium bifluorideSuFEx PolymerizationCreation of high-performance polysulfonates nih.govnih.gov
Photoredox Catalysis Iridium or Ruthenium complexesRadical AdditionFunctionalization of unsaturated systems nih.gov
Transition-Metal Catalysis Palladium or Copper complexesCross-CouplingSynthesis of complex aryl sulfone structures
Lewis Acid Catalysis Ca(NTf₂)₂SuFEx with Silyl AminesEfficient synthesis of sulfonamides and sulfamides figshare.com

This interactive table summarizes various catalytic systems and their potential applications in transforming this compound.

Advanced Functional Material Development

The exceptional stability and defined reactivity of the sulfonyl fluoride group make it an ideal connective hub for constructing high-performance polymers. ccspublishing.org.cn this compound is a prime candidate as a monomer for the synthesis of advanced functional materials, particularly polysulfonates and polysulfates. These classes of polymers are noted for their impressive mechanical properties, but their development has been hampered by a lack of reliable synthetic methods. nih.gov

The advent of bifluoride-catalyzed SuFEx polymerization provides a highly efficient route to these materials, allowing for the creation of high molecular weight polymers with excellent control. nih.gov By using this compound as a key building block, researchers can create novel polymers where the difluorinated aromatic ring is an integral part of the backbone. This incorporation is expected to impart enhanced properties such as:

Thermal Stability: The strong C-F and C-S bonds can increase the degradation temperature of the resulting polymer.

Chemical Resistance: The fluorine atoms can shield the polymer backbone from chemical attack.

Modified Dielectric Properties: The high electronegativity of fluorine can lower the dielectric constant, making the materials suitable for microelectronics.

Controlled Solubility: The fluoro-substituents can be used to fine-tune the solubility of the polymers in specific organic solvents.

These tailored properties could make materials derived from this compound valuable in demanding applications within the aerospace, electronics, and automotive industries.

Polymer Type Key Linkage Monomers Anticipated Advanced Properties Potential Application Area
Polysulfonate Ar-SO₂-O-Ar'This compound + BisphenolHigh thermal stability, low dielectric constantMicroelectronics, high-frequency circuit boards
Polysulfate Ar-O-SO₂-O-Ar'Sulfuryl fluoride + Difluorinated BisphenolHigh mechanical strength, chemical inertnessAdvanced composites, membranes
Functional Copolymers -SO₂-This compound + other monomersTunable refractive index, specific gas permeabilityOptical films, separation membranes

This interactive table outlines potential advanced functional materials that could be developed using this compound.

Integration in Complex Retrosynthetic Strategies

In the field of complex molecule synthesis, such as in pharmaceutical and agrochemical development, the choice of chemical connectors is critical. The SuFEx reaction, for which this compound is a key partner, is considered a "click chemistry" reaction, signifying its reliability, high yield, and orthogonality to many other functional groups. sigmaaldrich.comccspublishing.org.cn This makes the 2,6-difluorobenzenesulfonyl moiety an ideal building block for late-stage functionalization in complex retrosynthetic analysis.

A hypothetical retrosynthetic disconnection for a complex drug candidate might feature the final bond-forming step as a SuFEx reaction between a complex fragment bearing a silyl-protected phenol (B47542) and a second fragment functionalized with the 2,6-difluorobenzenesulfonyl group. This approach ensures a robust and high-yielding final step, which is highly desirable in the synthesis of valuable molecules.

Q & A

Q. What strategies optimize regioselectivity when functionalizing this compound?

  • Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) enables selective substitution at the 4-position. Alternatively, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at the sulfonyl fluoride site .

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